molecular formula C14H13ClN2O2S B5575901 2-(4-chlorophenoxy)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide

Cat. No.: B5575901
M. Wt: 308.8 g/mol
InChI Key: VGGBYVGYQFTNNG-LZYBPNLTSA-N
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Description

2-(4-chlorophenoxy)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide is a useful research compound. Its molecular formula is C14H13ClN2O2S and its molecular weight is 308.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.0386265 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

2-(4-chlorophenoxy)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide has been explored for its role in synthesizing novel compounds with significant biological activities. For example, it serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating antimicrobial properties. The research into these compounds reveals their potential in addressing bacterial and fungal infections, highlighting the chemical's utility in creating new therapeutic agents. One study detailed the synthesis and characterization of novel imines and thiazolidinones, derived from a similar compound, showcasing their antibacterial and antifungal activities (Fuloria et al., 2009).

Antioxidant and Antitumor Potential

Furthermore, derivatives of this compound have been investigated for their antioxidant and antitumor properties. The synthesis of novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives demonstrated significant potential as both antioxidant and antitumor agents. These findings suggest the compound's role in the development of new drugs with anticancer capabilities (Abu‐Hashem et al., 2010).

Nonlinear Optical Properties

The exploration of this compound derivatives extends to the realm of materials science, particularly in the study of nonlinear optical properties. Research into synthesized hydrazones derived from related compounds revealed their potential in applications such as optical limiters and optical switches, due to their effective third-order nonlinear optical properties. This underscores the compound's versatility and its contribution to the development of advanced optical materials (Naseema et al., 2010).

Inhibition of Corrosion

Additionally, the compound's structural analogs have been studied for their corrosion inhibition efficiency, particularly on metals like zinc in acidic mediums. The presence of a methylthiophenyl moiety in these inhibitors significantly enhances their corrosion inhibition capabilities, offering insights into the design of more effective corrosion inhibitors for industrial applications (Gece & Bilgiç, 2012).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-10-6-7-20-13(10)8-16-17-14(18)9-19-12-4-2-11(15)3-5-12/h2-8H,9H2,1H3,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGBYVGYQFTNNG-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.